![molecular formula C27H28N2O4 B248379 1-[4-(3,5-DIMETHOXYBENZOYL)PIPERAZIN-1-YL]-2,2-DIPHENYLETHAN-1-ONE](/img/structure/B248379.png)
1-[4-(3,5-DIMETHOXYBENZOYL)PIPERAZIN-1-YL]-2,2-DIPHENYLETHAN-1-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(3,5-DIMETHOXYBENZOYL)PIPERAZIN-1-YL]-2,2-DIPHENYLETHAN-1-ONE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a 3,5-dimethoxy-benzoyl group and a diphenyl-ethanone moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable candidate for research in medicinal chemistry and other scientific disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3,5-DIMETHOXYBENZOYL)PIPERAZIN-1-YL]-2,2-DIPHENYLETHAN-1-ONE typically involves multiple steps. One common method starts with the preparation of 3,5-dimethoxy-benzoyl chloride, which is then reacted with piperazine to form the intermediate 4-(3,5-dimethoxy-benzoyl)-piperazine. This intermediate is subsequently reacted with 2,2-diphenyl-ethanone under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-[4-(3,5-DIMETHOXYBENZOYL)PIPERAZIN-1-YL]-2,2-DIPHENYLETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzoyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Reagents such as bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
1-[4-(3,5-DIMETHOXYBENZOYL)PIPERAZIN-1-YL]-2,2-DIPHENYLETHAN-1-ONE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and reactivity.
Biology: The compound is studied for its interactions with biological molecules and potential effects on cellular processes.
Mecanismo De Acción
The mechanism of action of 1-[4-(3,5-DIMETHOXYBENZOYL)PIPERAZIN-1-YL]-2,2-DIPHENYLETHAN-1-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 1-[4-(3,4-Dimethoxy-benzoyl)-piperazin-1-yl]-2,2-diphenyl-ethanone
- 1-[4-(3,5-Dimethoxy-benzoyl)-piperazin-1-yl]-2,2-diphenyl-ethanol
Uniqueness
1-[4-(3,5-DIMETHOXYBENZOYL)PIPERAZIN-1-YL]-2,2-DIPHENYLETHAN-1-ONE is unique due to its specific substitution pattern and the presence of both a piperazine ring and a diphenyl-ethanone moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C27H28N2O4 |
|---|---|
Peso molecular |
444.5 g/mol |
Nombre IUPAC |
1-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-2,2-diphenylethanone |
InChI |
InChI=1S/C27H28N2O4/c1-32-23-17-22(18-24(19-23)33-2)26(30)28-13-15-29(16-14-28)27(31)25(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-12,17-19,25H,13-16H2,1-2H3 |
Clave InChI |
KOGVMZFOQVRTKW-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)OC |
SMILES canónico |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[benzyl(ethyl)amino]-N-(2-methylphenyl)propanamide](/img/structure/B248297.png)
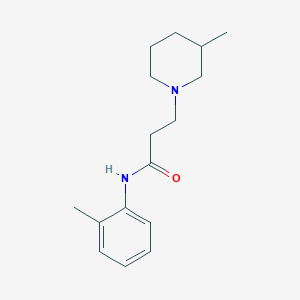
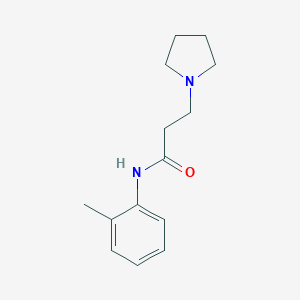
![3-[butyl(methyl)amino]-N-(2-methylphenyl)propanamide](/img/structure/B248303.png)
![3-[benzyl(methyl)amino]-N-(2-methylphenyl)propanamide](/img/structure/B248305.png)
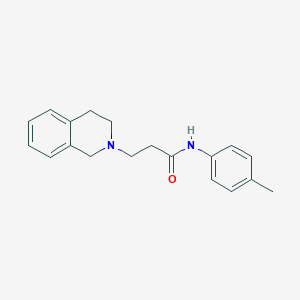
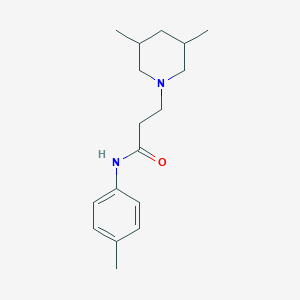
![Ethyl 1-[3-oxo-3-(4-toluidino)propyl]-4-piperidinecarboxylate](/img/structure/B248311.png)
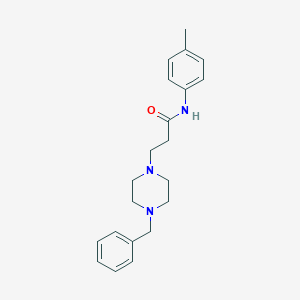

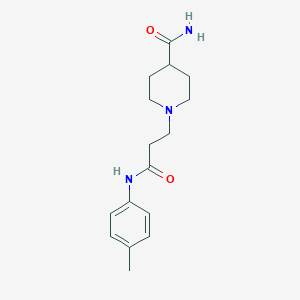
![3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(4-methylphenyl)propanamide](/img/structure/B248320.png)

![3-[butyl(methyl)amino]-N-(4-methylphenyl)propanamide](/img/structure/B248322.png)
